molecular formula C13H13BrO3 B14198638 2-Bromo-1,5,8-trimethoxynaphthalene CAS No. 919800-56-9

2-Bromo-1,5,8-trimethoxynaphthalene

Cat. No.: B14198638
CAS No.: 919800-56-9
M. Wt: 297.14 g/mol
InChI Key: RVOREDVEMGRTMV-UHFFFAOYSA-N
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Description

2-Bromo-1,5,8-trimethoxynaphthalene is an organic compound belonging to the class of bromonaphthalenes It is characterized by the presence of three methoxy groups and a bromine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,5,8-trimethoxynaphthalene typically involves the bromination of 1,5,8-trimethoxynaphthalene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,5,8-trimethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-1,5,8-trimethoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Comparison: 2-Bromo-1,5,8-trimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

919800-56-9

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

2-bromo-1,5,8-trimethoxynaphthalene

InChI

InChI=1S/C13H13BrO3/c1-15-10-6-7-11(16-2)12-8(10)4-5-9(14)13(12)17-3/h4-7H,1-3H3

InChI Key

RVOREDVEMGRTMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=C(C2=C(C=C1)OC)OC)Br

Origin of Product

United States

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